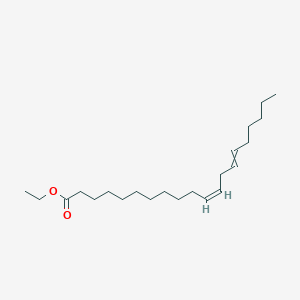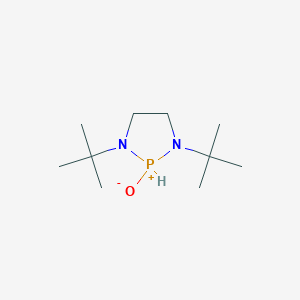
1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium is a chemical compound that belongs to the class of phosphazenes It is characterized by the presence of a phosphorus atom within a five-membered ring structure, which is further stabilized by two tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium typically involves the reaction of tert-butylamine with phosphorus trichloride, followed by cyclization with a suitable reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, ensuring high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting.
化学反応の分析
Types of Reactions
1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium involves its ability to coordinate with metal ions and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic centers. This coordination can facilitate various chemical transformations, making it a valuable compound in catalysis.
類似化合物との比較
Similar Compounds
- 1,3-Di-tert-butylimidazol-2-ylidene
- 1,3-Di-tert-butyl-2-phospha(III)imidazolidine-2-one
- 1,3-Di-tert-butyl-2-phospha(V)imidazolidine-2-thione
Uniqueness
1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium is unique due to its specific phosphorus oxidation state and the presence of tert-butyl groups, which provide steric hindrance and stability. This makes it distinct from other similar compounds and enhances its utility in various applications.
特性
IUPAC Name |
1,3-ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N2OP/c1-9(2,3)11-7-8-12(14(11)13)10(4,5)6/h14H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPICSWRPYISGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN([PH+]1[O-])C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
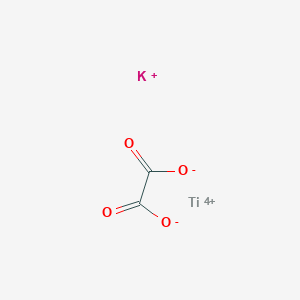
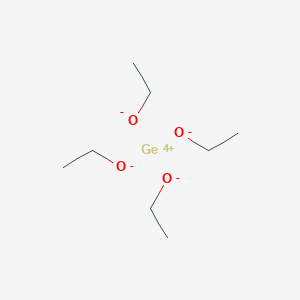
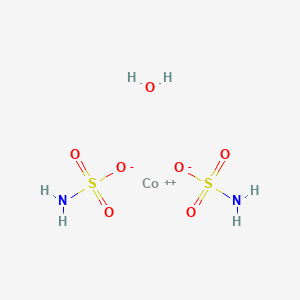
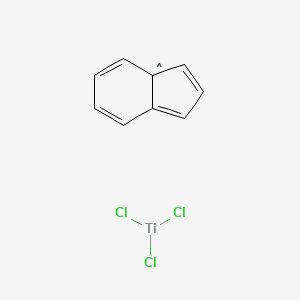


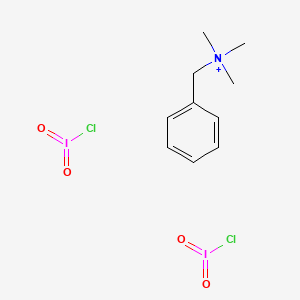
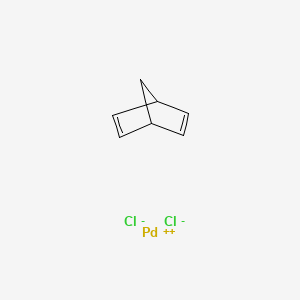
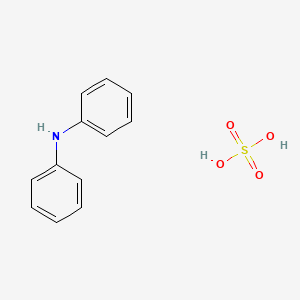
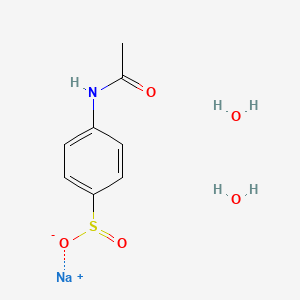
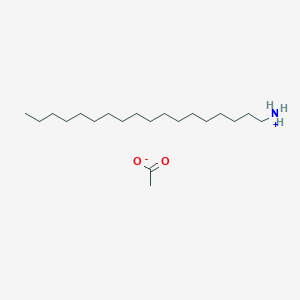
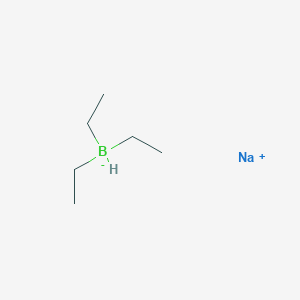
![1-[(4-methyl-2-nitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B7949732.png)
